Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[[3-(cyanoamino)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12-6-9-3-2-4-10(5-9)13-7-11/h2-5,13H,6H2,1H3,(H,12,14) |
InChI Key |
ISVQIEXDAWBVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)NC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The preparation of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- typically involves the following key steps:
- Introduction of the acetamide group onto an aromatic amine or phenol derivative.
- Functionalization of the aromatic ring with a cyanoamino substituent.
- Formation of the N-substituted acetamide via nucleophilic substitution or coupling reactions.
Stepwise Synthesis Routes
Synthesis via Phenyl Iso(thio)cyanate Intermediate
One patented method involves reacting an enamine intermediate with a phenyl iso(thio)cyanate in the presence of a base, such as alkali metal carbonates or hydrides (e.g., potassium carbonate, sodium hydride), in an aprotic polar solvent like N,N-dimethylformamide. The reaction temperature is controlled between -20 °C to 80 °C depending on the base's reactivity. This method allows the formation of phenylurea or thiourea derivatives, which can be further transformed into the target acetamide compound by alkylation using methylating agents such as dimethyl sulfate.
| Step | Reagents/Conditions |
|---|---|
| Enamine + Phenyl iso(thio)cyanate | Base (e.g., K2CO3), DMF solvent, -20°C to 80°C |
| Alkylation | Methylating agent (e.g., dimethyl sulfate), base present |
This method is versatile and allows for the introduction of various substituents on the phenyl ring, including cyanoamino groups, by selecting appropriate starting materials.
Multi-step Synthesis via Acetamidophenoxyacetate Intermediates
Another detailed synthetic route involves the preparation of ethyl 2-(2-acetamidophenoxy)acetate as an intermediate, which is then converted through hydrazide formation, cyclization with carbon disulfide to form oxadiazole derivatives, and subsequent substitution reactions to yield acetamide derivatives with various substituents.
The general procedure is as follows:
Formation of Ethyl 2-(2-acetamidophenoxy)acetate (Intermediate 1):
- React N-(2-hydroxyphenyl)acetamide with ethyl 2-chloroacetate in acetone with potassium carbonate under reflux for 8 hours.
- Purify by recrystallization from ethanol.
Hydrazide Formation (Intermediate 2):
- Treat Intermediate 1 with hydrazine monohydrate in ethanol at room temperature for 5 hours.
- Isolate by filtration and recrystallization.
Cyclization to 1,3,4-Oxadiazole Derivative (Intermediate 3):
- Reflux Intermediate 2 with carbon disulfide and potassium hydroxide in ethanol.
- Acidify with hydrochloric acid, filter, wash, dry, and recrystallize.
Final Substitution to Acetamide Derivatives (Compounds 4a–4l):
- React Intermediate 3 with chloro arylacetamide derivatives in acetone with potassium carbonate at room temperature.
- Purify by recrystallization.
This method allows the incorporation of various functional groups, including cyanoamino substituents, through appropriate selection of arylacetamide derivatives.
Summary Table of the Multi-step Synthesis:
| Step | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| 1 | Nucleophilic substitution | N-(2-hydroxyphenyl)acetamide, ethyl 2-chloroacetate, K2CO3, acetone, reflux 8 h | Ethyl 2-(2-acetamidophenoxy)acetate (Intermediate 1) |
| 2 | Hydrazide formation | Hydrazine monohydrate, ethanol, room temp, 5 h | Hydrazide (Intermediate 2) |
| 3 | Cyclization (oxadiazole formation) | Carbon disulfide, KOH, ethanol, reflux | 1,3,4-Oxadiazole derivative (Intermediate 3) |
| 4 | Nucleophilic substitution | Chloro arylacetamide derivatives, K2CO3, acetone, room temp | Acetamide derivatives (4a–4l) |
Additional Methods: N-Arylpiperazine Acetamide Derivatives
A Finnish patent describes the preparation of therapeutically useful N-arylpiperazine acetamide derivatives, which may be structurally related to the target compound. The process involves reacting amines with carboxylic acid derivatives (acid halides, anhydrides) in inert solvents to obtain acylated products. Further derivatization such as N-alkylation or N-acylation can be performed to introduce amino substituents on the aromatic ring.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and completion.
- Recrystallization: Commonly from ethanol or other suitable solvents to purify intermediates and final products.
- Spectroscopic Characterization:
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Phenyl iso(thio)cyanate route | Enamine + phenyl iso(thio)cyanate, alkylation | Bases (K2CO3, NaH), DMF, -20 to 80°C, dimethyl sulfate | Versatile, suitable for various substituents | Requires careful temperature control |
| Multi-step via acetamidophenoxyacetate | Nucleophilic substitution, hydrazide formation, cyclization, substitution | K2CO3, hydrazine monohydrate, CS2, reflux, ethanol | High purity, well-characterized intermediates | Multi-step, longer synthesis time |
| N-Arylpiperazine acetamide derivatives | Acylation of amines, N-alkylation | Acid halides, inert solvents, catalytic hydrogenation | Useful for related derivatives | Less direct for target compound |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides participates in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and ammonium acetate. Typical reaction conditions involve boiling solvents like ethanol or benzene and the use of basic catalysts such as triethylamine .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities. For example, reactions with phenacyl bromide can yield pyrrole derivatives .
Scientific Research Applications
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Acetamides
Key Observations:
- Electronic Effects: The cyanoamino group (–NH–CN) in the target compound is electron-withdrawing, similar to the nitro group in N-(3-nitrophenyl)acetamide . However, the presence of the amino spacer (–NH–) may moderate reactivity compared to direct cyano or nitro substitution.
- Biological Activity: While indole-containing analogs (e.g., ) show cytotoxicity , the target’s bioactivity remains unexplored. Thienopyrimidine derivatives () highlight the importance of fused heterocycles in drug design .
Physicochemical and Toxicological Properties
- Solubility: The target’s cyanoamino group may enhance polarity compared to alkyl-substituted analogs (e.g., N-[3-(dipropylamino)phenyl]acetamide ), but reduce it relative to hydroxyethylamino derivatives .
- Toxicity: Limited data exist for cyano-substituted acetamides. notes that toxicological studies on 2-cyano-N-[(methylamino)carbonyl]acetamide are incomplete, suggesting a common gap in safety profiles for this class .
Biological Activity
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications. The information is drawn from diverse scientific literature and case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-
- CAS Number : [insert CAS number if available]
- Molecular Formula : C₉H₁₀N₄O
Structural Representation
The compound features a cyanoamino group attached to a phenyl ring, which is further linked to an acetamide moiety. This configuration may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- exhibit significant anticancer properties. For example, derivatives of acetamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5c | PC12 | 16.7 | Carbonic anhydrase II inhibition |
| 24 | A549 | 8.107 | ERK1/2 pathway inhibition |
| 25 | MCF7 | 12.57 | Induction of apoptosis |
These findings suggest that the presence of specific substituents on the phenyl ring enhances anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Acetamide derivatives have also been evaluated for their neuroprotective effects. In studies involving PC12 cells, certain compounds demonstrated the ability to protect against sodium nitroprusside-induced damage. Notably, compound 5c was reported to have a protective effect superior to that of edaravone, a known neuroprotectant .
Antimicrobial Activity
The antimicrobial efficacy of acetamide derivatives has been assessed against both Gram-positive and Gram-negative bacteria. Some compounds exhibited higher antibacterial activity than existing antibiotics, attributed to functional groups such as nitro substituents on the phenyl ring .
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of acetamide derivatives, researchers synthesized several novel compounds and tested them against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly affected the compounds' cytotoxicity. The most active derivative showed an IC₅₀ value of 8.107 µM against A549 lung carcinoma cells, indicating strong antiproliferative activity .
Study 2: Neuroprotection in Cellular Models
Another research effort focused on the neuroprotective effects of acetamide derivatives in PC12 cells exposed to oxidative stress. Compound 5c was highlighted for its low cytotoxicity and high selectivity as a carbonic anhydrase II inhibitor (IC₅₀ = 16.7 nM), suggesting its potential for therapeutic applications in neurodegenerative diseases .
The biological activities of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit carbonic anhydrase II, which plays a crucial role in various physiological processes.
- Induction of Apoptosis : Certain derivatives activate apoptotic pathways by influencing caspase activity.
- Cell Cycle Arrest : Some compounds interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
Q & A
Q. What are the recommended synthetic pathways for Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with functionalization of aniline derivatives. For example:
- Step 1 : Introduce the cyanoamino group via nucleophilic substitution using cyanamide derivatives under basic conditions (e.g., NaH in DMF) .
- Step 2 : Acetamide formation via acylation with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., pyridine) .
- Key variables : Reaction temperature (60–80°C optimal for cyanoamino group stability), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess acetylating agent improves yield).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they validate?
- NMR (¹H and ¹³C) : Confirms the acetamide backbone (δ ~2.1 ppm for CH₃, δ ~8.0 ppm for aromatic protons adjacent to cyanoamino groups) and substitution patterns .
- FTIR : Identifies the amide C=O stretch (~1650 cm⁻¹) and cyano group (~2200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak for C₁₀H₁₁N₃O: 190.0975) and fragmentation patterns .
- XRD (if crystalline) : Resolves spatial arrangement of the cyanoamino-phenyl moiety .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to humidity (40–75% RH), heat (40–60°C), and light (UV-Vis) over 4–12 weeks.
- Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify impurities (e.g., hydrolysis products like free aniline derivatives) .
- Key findings : Cyanoamino groups are prone to hydrolysis in acidic conditions; inert atmosphere storage (N₂) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density (MESP maps) and frontier orbitals (HOMO-LUMO gap predicts charge transfer interactions) .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes with cyanoamino-binding pockets) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
- MD simulations : Assess stability of ligand-target complexes in solvated environments (e.g., water, lipid bilayers) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. HEK293), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
- Counter-screening : Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm target specificity.
- Metabolic profiling : Identify metabolites via LC-MS to rule off-target effects (e.g., cytochrome P450-mediated modifications) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?
- Modular substitutions : Replace the phenylmethyl group with halogenated or methoxy-substituted analogs to enhance lipophilicity (LogP ~4.2–4.8) .
- Bioisosteric replacements : Swap cyanoamino with sulfonamide or carbamate groups to improve metabolic stability .
- In vivo validation : Pharmacokinetic studies in rodent models to assess oral bioavailability and half-life .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- UPLC-QTOF : Detects impurities at ≤0.1% levels using a BEH C18 column and gradient elution .
- NMR impurity profiling : ¹H-¹³C HSQC identifies structural motifs of byproducts (e.g., dimerization artifacts) .
- ICH guidelines : Follow Q3A/B for qualification thresholds (e.g., ≤0.15% for unknown impurities) .
Q. How does the compound’s electronic configuration influence its spectroscopic and reactive properties?
- Electron-withdrawing effects : The cyanoamino group reduces electron density on the phenyl ring, shifting UV-Vis λmax to ~270 nm .
- Tautomeric equilibria : Cyanoamino ↔ iminocyano forms affect NMR splitting patterns (e.g., broadened aromatic signals) .
- Reactivity : Susceptibility to electrophilic substitution at the para-position of the phenyl ring due to resonance stabilization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
